2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-isopropylphenyl)acetamide
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Description
2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C25H29N5O2S and its molecular weight is 463.6. The purity is usually 95%.
BenchChem offers high-quality 2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-isopropylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-isopropylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 1,2,4-triazoloquinazolin-9(1H)-ones and their derivatives, including compounds structurally related to 2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-isopropylphenyl)acetamide, has been extensively studied. A convenient synthesis method involves the reaction of 3-amino-2-anilino-4(3H)-quinazolinone with aromatic aldehydes, yielding these compounds in very good yields. This process highlights the chemical versatility and potential for modification of the triazoloquinazolinone core structure (El‐Hiti, 1997).
Pharmacological Activities
The triazoloquinazoline scaffold has been investigated for various pharmacological activities. Compounds bearing the triazoloquinazoline moiety have been developed and evaluated for their potential as H1-antihistamines. For example, 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones synthesized and screened exhibited significant H1-antihistaminic activity, with certain derivatives showing comparable or even superior activity to established antihistamines, highlighting their potential therapeutic utility (Gobinath, Subramanian, & Alagarsamy, 2015).
Molecular Modifications and Derivatives
Research into the triazoloquinazoline series has also focused on the synthesis of novel derivatives with potential pharmacological properties. For instance, the development of 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as a new class of H1-antihistaminic agents demonstrates the continuous exploration of the core structure for enhanced biological activity. These studies have shown that modification of the triazoloquinazoline scaffold can lead to compounds with promising in vivo H1-antihistaminic activity, indicating the versatility and potential of these compounds for further pharmaceutical development (Alagarsamy, Solomon, & Murugan, 2007).
properties
IUPAC Name |
2-[[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-16(2)13-14-29-23(32)20-7-5-6-8-21(20)30-24(29)27-28-25(30)33-15-22(31)26-19-11-9-18(10-12-19)17(3)4/h5-12,16-17H,13-15H2,1-4H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZDJDVCWFMCNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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